tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate
Overview
Description
tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in medications for their sedative, anxiolytic, and muscle relaxant effects. This specific compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the benzodiazepine core. The tert-butoxycarbonyl group is introduced to protect the amino group during the synthesis. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability, are often employed. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can lead to more reduced forms of the compound.
Scientific Research Applications
tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific receptors and enzymes targeted by the compound.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-amino-2-hydroxybutanoic acid: Another compound with a similar structure but different functional groups.
methyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate: Shares the tert-butoxycarbonylamino group but has a different core structure.
Uniqueness
What sets tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate apart is its specific benzodiazepine core combined with the tert-butoxycarbonylamino group, which imparts unique chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H19N3O3 |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepin-3-yl]carbamate |
InChI |
InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)17-11-8-15-9-6-4-5-7-10(9)16-12(11)18/h4-7,11,15H,8H2,1-3H3,(H,16,18)(H,17,19)/t11-/m0/s1 |
InChI Key |
NETWMZIHMUWUMS-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC2=CC=CC=C2NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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